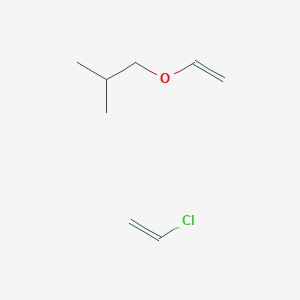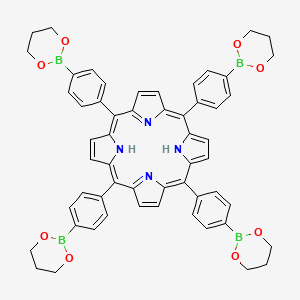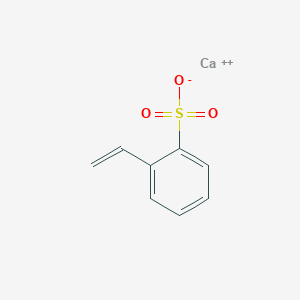
(3,4-Dimethylphenyl)-difluoroacetic acid
Descripción general
Descripción
(3,4-Dimethylphenyl)-difluoroacetic acid (DMDFA) is a small molecule that has been studied for its potential applications in science and medicine. It is a derivative of fluoroacetic acid and is structurally similar to other difluoroacetic acid derivatives. DMDFA has been shown to possess a wide range of properties, such as anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. Additionally, DMDFA has been studied for its ability to modulate the activity of enzymes, receptors, and transcription factors.
Aplicaciones Científicas De Investigación
(3,4-Dimethylphenyl)-difluoroacetic acid has been studied for its potential applications in the field of scientific research. It has been studied for its ability to modulate the activity of enzymes, receptors, and transcription factors, as well as its potential to be used as a tool for studying the structure and function of proteins. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid has been studied for its ability to act as a ligand for metal ions, such as zinc and copper, and its potential as a ligand for metal-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of (3,4-Dimethylphenyl)-difluoroacetic acid is not fully understood. However, it has been shown to interact with enzymes, receptors, and transcription factors. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid has been shown to bind to metal ions such as zinc and copper, which can lead to the modulation of enzyme and receptor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,4-Dimethylphenyl)-difluoroacetic acid have been studied in various organisms. In mice, (3,4-Dimethylphenyl)-difluoroacetic acid has been shown to have anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid has been shown to modulate the activity of enzymes, receptors, and transcription factors in cell cultures, suggesting potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3,4-Dimethylphenyl)-difluoroacetic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has been shown to interact with enzymes, receptors, and transcription factors, which makes it useful for studying the structure and function of proteins. However, there are also some limitations to using (3,4-Dimethylphenyl)-difluoroacetic acid in laboratory experiments. It is a highly reactive compound, and its use in experiments should be carefully monitored to avoid potential side effects. Additionally, (3,4-Dimethylphenyl)-difluoroacetic acid is a derivative of fluoroacetic acid, which is a hazardous substance, and its use should be done with caution.
Direcciones Futuras
The potential applications of (3,4-Dimethylphenyl)-difluoroacetic acid are numerous, and there are many directions for future research. One potential direction is to further study the biochemical and physiological effects of (3,4-Dimethylphenyl)-difluoroacetic acid in various organisms. Additionally, further research could be done to explore the potential therapeutic applications of (3,4-Dimethylphenyl)-difluoroacetic acid, such as its ability to modulate the activity of enzymes and receptors. Additionally, further research could be done to explore the potential use of (3,4-Dimethylphenyl)-difluoroacetic acid as a ligand for metal-catalyzed reactions. Finally, further research could be done to explore the potential use of (3,4-Dimethylphenyl)-difluoroacetic acid as a tool for studying the structure and function of proteins.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSRHSCRJBEGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263767 | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-difluoroacetic acid | |
CAS RN |
1027514-15-3 | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)




![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)
![[2-(2-Ethylphenyl)cyclopropyl]methanol](/img/structure/B3069727.png)



![3,9-Diamino-benzo[1,2-b:4,5-b']bis[1]benzothiophene-5,5,11,11-tetraoxide](/img/structure/B3069745.png)
